

Technical Guide: cis-ent-Tadalafil-d3 for Research Applications

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Compound of Interest

Compound Name: *cis-ent-Tadalafil-d3*

Cat. No.: B589109

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cis-ent-Tadalafil-d3**, a deuterated analog of a Tadalafil stereoisomer. This document is intended for researchers in pharmacology, drug metabolism, and analytical chemistry, offering a centralized resource on its procurement, and application in experimental settings.

Introduction

cis-ent-Tadalafil-d3 is the deuterium-labeled version of cis-ent-Tadalafil, which is a stereoisomer of Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action is the basis for Tadalafil's clinical use in treating erectile dysfunction and pulmonary arterial hypertension.

The introduction of deuterium atoms into the molecule (specifically, a methyl-d3 group) makes **cis-ent-Tadalafil-d3** an invaluable tool for pharmacokinetic (PK) and metabolic studies. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Tadalafil quantification in biological matrices.^[1]

Supplier and Availability

cis-ent-Tadalafil-d3 is available from several chemical suppliers specializing in reference standards and research chemicals. The availability and product specifications can vary, so it is recommended to contact the suppliers directly for the most current information.

Supplier	Product/ Catalog No.	CAS No.	Molecular Formula	Molecular Weight	Available Quantities	Notes
MuseChem	R048522	1329799-70-3	$C_{22}H_{16}D_3N_3O_4$	392.42	Inquire	For research use only. [1]
Pharmaffiliates	PA STI 080770	1329799-70-3	$C_{22}H_{16}D_3N_3O_4$	392.42	Inquire	Labeled (6S)-cis-enantiomer of Tadalafil. [2]
LGC Standards	TRC-T004532-10MG	1329799-70-3	$C_{22}H_{16}D_3N_3O_4$	392.16	10 mg	Offers Exact Weight packaging with a certificate. [3]
KKL Med Inc.	-	1329799-70-3	-	-	1 mg, 10 mg	In-stock, pricing by inquiry.
Adva Tech Group Inc.	-	171596-28-4 (unlabeled)	$C_{22}H_{19}N_3O_4$	389.40	Inquire	Purity >95% (HPLC) for the unlabeled compound.

Note: Pricing and stock status are subject to change and often require account registration on the supplier's website.

Experimental Protocols

The primary use of **cis-ent-Tadalafil-d3** is as an internal standard (IS) in quantitative bioanalytical methods. Below is a representative experimental protocol for the quantification of Tadalafil in plasma using LC-MS/MS, a common application for this deuterated standard.

Objective: To determine the concentration of Tadalafil in plasma samples from a pharmacokinetic study.

Materials and Reagents:

- Tadalafil reference standard
- **cis-ent-Tadalafil-d3** (Internal Standard)
- Control plasma (human, rat, etc.)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Ammonium formate
- Ultrapure water

Methodology:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of Tadalafil and **cis-ent-Tadalafil-d3** in methanol.
 - From the stock solutions, prepare serial dilutions to create working solutions for calibration standards and quality controls (QCs).
- Preparation of Calibration Standards and Quality Controls:

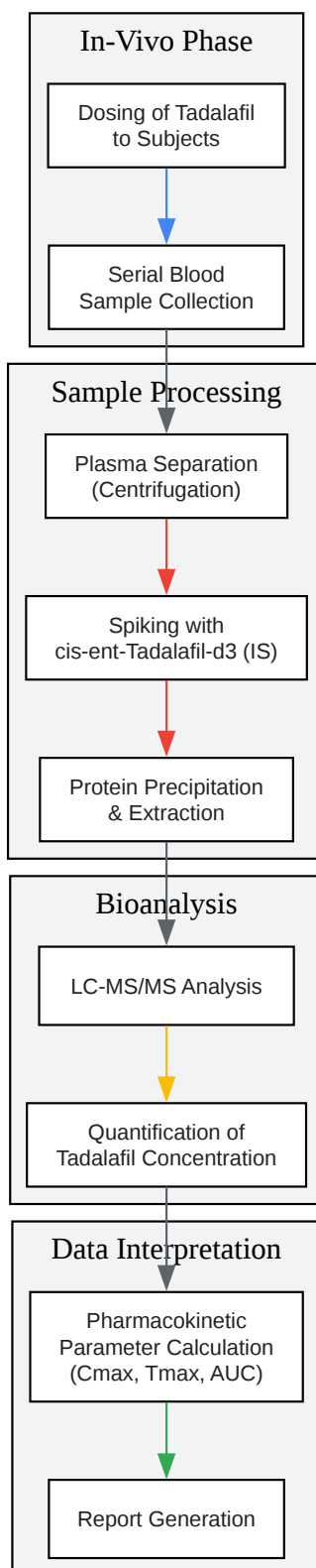
- Spike control plasma with the Tadalafil working solutions to create calibration standards at concentrations ranging from 0.5 to 500 ng/mL.
- Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma sample (unknown, calibration standard, or QC), add 20 μ L of the **cis-ent-Tadalafil-d3** working solution (as internal standard).
 - Vortex briefly.
 - Add 300 μ L of acetonitrile to precipitate plasma proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 column (e.g., 50 x 2.1 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: A suitable gradient to separate Tadalafil from endogenous plasma components.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L

- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Tadalafil: m/z 390.4 \rightarrow 268.2
 - **cis-ent-Tadalafil-d3** (IS): m/z 393.4 \rightarrow 271.2
 - Optimize collision energy and other MS parameters for maximum signal intensity.
- Data Analysis:
 - Quantify Tadalafil in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study where **cis-ent-Tadalafil-d3** would be used as an internal standard.

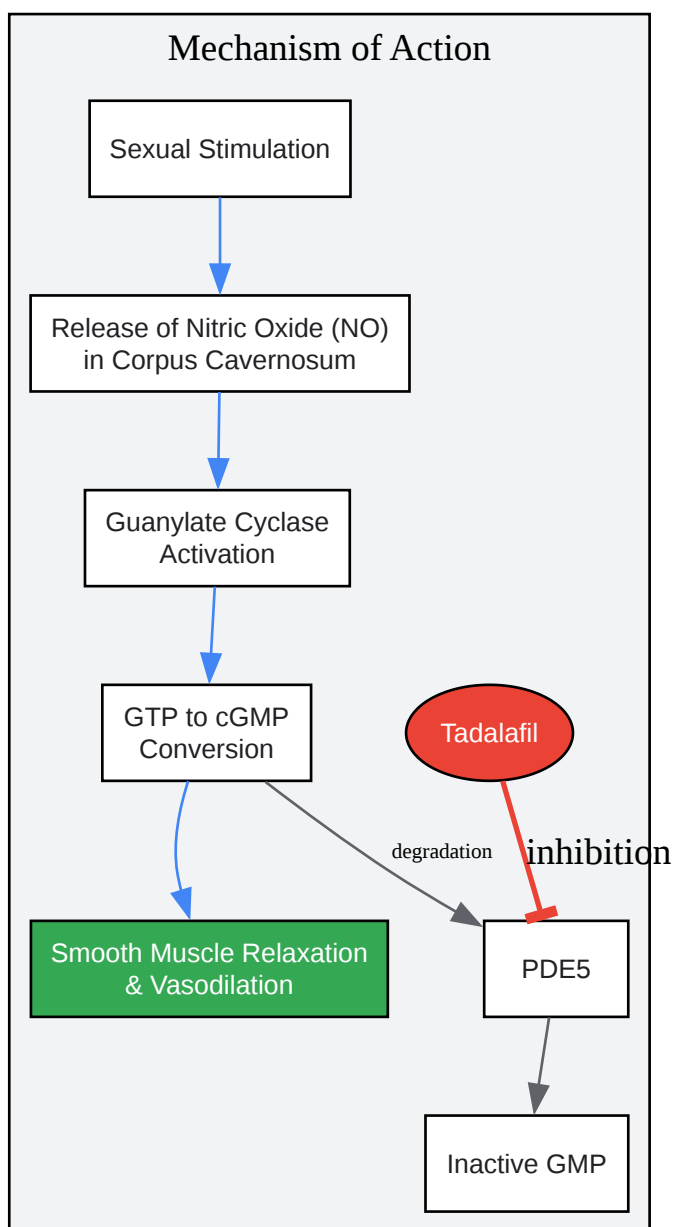


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Pharmacokinetic Study Workflow

Signaling Pathway of Tadalafil (Parent Compound)

While **cis-ent-Tadalafil-d3** is used as an analytical standard, its parent compound, Tadalafil, exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. The diagram below outlines this mechanism.



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Tadalafil's Inhibition of PDE5

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